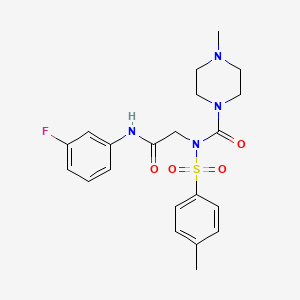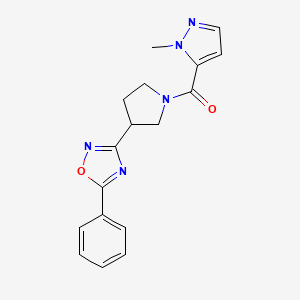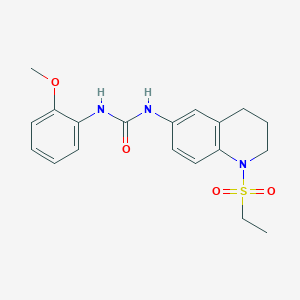
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine
Descripción general
Descripción
The compound “4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine” is a chemical compound likely used in research and development . It contains a thiazol-2-amine group, which is a type of organic compound that contains a thiazole ring, a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “®-2-(2,5-difluorophenyl)pyrrolidine”, has been synthesized using difluorophenyl magnesium chloride Grignard technology . This method is noted for its good stability and process safety .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Thiazol-2-Amine Derivatives for Antifungal and Plant-Growth Activities : A study by Liu, Dai, and Fang (2011) involved synthesizing thiazol-2-amine derivatives with antifungal and plant-growth-regulatory activities, highlighting their potential in agriculture and antifungal applications (Liu, Dai, & Fang, 2011).
Evaluation as Corrosion Inhibitors : Kaya et al. (2016) investigated thiazole derivatives as corrosion inhibitors for iron, employing density functional theory and molecular dynamics simulations, indicating their potential in materials science (Kaya et al., 2016).
Anti-inflammatory Applications : A study by Suh, Yum, Cheon, and Cho (2012) explored the anti-inflammatory activity of thiazol-2-amine derivatives, specifically their role as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh, Yum, Cheon, & Cho, 2012).
Inhibition of Copper Corrosion : Research by Farahati et al. (2019) demonstrated the use of thiazole derivatives in inhibiting copper corrosion, indicating their importance in protecting metal surfaces (Farahati et al., 2019).
Synthesis of Novel Compounds for Drug Discovery : Colella et al. (2018) developed a new synthetic protocol for thiazole derivatives, contributing to drug discovery programs and highlighting their potential in pharmaceutical research (Colella et al., 2018).
Additional Applications
Antimicrobial Properties : Kubba and Rahim (2018) synthesized thiazole derivatives and tested their antimicrobial activity, revealing effectiveness against various bacteria and fungi, suggesting their use in antimicrobial treatments (Kubba & Rahim, 2018).
Gold Nanoparticle Stabilization for Drug Transport : A study by Asela et al. (2017) involved using thiazole derivatives to stabilize gold nanoparticles, indicating their role in enhancing drug delivery systems (Asela et al., 2017).
Neurodegenerative Therapeutics with Anti-Inflammatory Properties : Research by Šmelcerović et al. (2019) discovered that thiazol-2-amine derivatives can inhibit DNase I and 5-LO, offering a new approach for Alzheimer's therapeutics with anti-inflammatory properties (Šmelcerović et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety.
Propiedades
IUPAC Name |
4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJLXKHBXFBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)
![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)
![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)
![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)

